- Substituent effects on hydrogenation of aromatic rings: hydrogenation vs. hydrogenolysis in cyclic analogs of benzyl ethers, Journal of Organic Chemistry, 1985, 50(12), 2128-33

Cas no 7115-91-5 (ethyl 2-(bromomethyl)benzoate)

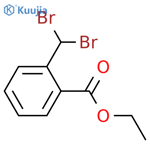

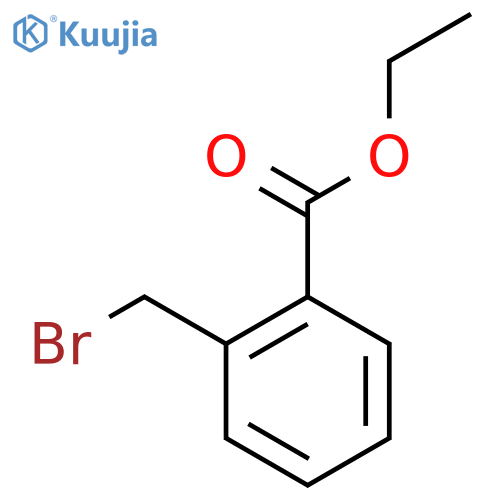

ethyl 2-(bromomethyl)benzoate structure

商品名:ethyl 2-(bromomethyl)benzoate

CAS番号:7115-91-5

MF:C10H11BrO2

メガワット:243.097142457962

MDL:MFCD08235262

CID:47218

ethyl 2-(bromomethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(bromomethyl)benzoate

- 2-(bromomethyl)benzoic acid ethyl ester

- 2-(Ethoxycarbonyl)benzyl bromide

- 2-carboethoxybenzylbromide

- ethyl o-bromomethylbenzoate

- o-Toluicacid, a-bromo-, ethyl ester(6CI,7CI,8CI)

- Ethyl o-(bromomethyl)benzoate

- Ethyl a-bromo-o-toluate

- o-(Bromomethyl)benzoic acid ethyl ester

- a-Bromo-o-toluic acid ethyl ester

-

- MDL: MFCD08235262

- インチ: 1S/C10H11BrO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3

- InChIKey: RDEWTAHSEKSPPT-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC=CC=C1CBr

計算された属性

- せいみつぶんしりょう: 241.99424g/mol

- ひょうめんでんか: 0

- XLogP3: 2.7

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 4

- どういたいしつりょう: 241.99424g/mol

- 単一同位体質量: 241.99424g/mol

- 水素結合トポロジー分子極性表面積: 26.3Ų

- 重原子数: 13

- 複雑さ: 170

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- PSA: 26.30000

- LogP: 2.75820

ethyl 2-(bromomethyl)benzoate セキュリティ情報

ethyl 2-(bromomethyl)benzoate 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

ethyl 2-(bromomethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E903938-100mg |

Ethyl 2-(Bromomethyl)benzoate |

7115-91-5 | 100mg |

$ 70.00 | 2022-06-05 | ||

| Apollo Scientific | OR6441-5g |

Ethyl 2-(bromomethyl)benzoate |

7115-91-5 | 97% | 5g |

£200.00 | 2023-04-14 | |

| Apollo Scientific | OR6441-100mg |

Ethyl 2-(bromomethyl)benzoate |

7115-91-5 | 97% | 100mg |

£20.00 | 2023-03-08 | |

| eNovation Chemicals LLC | Y0997205-10g |

ethyl 2-(bromomethyl)benzoate |

7115-91-5 | 95% | 10g |

$900 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1766100-100mg |

Ethyl 2-(bromomethyl)benzoate |

7115-91-5 | 98% | 100mg |

¥175.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1766100-25g |

Ethyl 2-(bromomethyl)benzoate |

7115-91-5 | 98% | 25g |

¥6048.00 | 2024-05-02 | |

| A2B Chem LLC | AC59899-5g |

Ethyl 2-(bromomethyl)benzoate |

7115-91-5 | 97% | 5g |

$239.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1766100-10g |

Ethyl 2-(bromomethyl)benzoate |

7115-91-5 | 98% | 10g |

¥3780.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1766100-1g |

Ethyl 2-(bromomethyl)benzoate |

7115-91-5 | 98% | 1g |

¥609.00 | 2024-05-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSW185-5g |

ethyl 2-(bromomethyl)benzoate |

7115-91-5 | 95% | 5g |

¥1786.0 | 2024-04-17 |

ethyl 2-(bromomethyl)benzoate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride

リファレンス

ethyl 2-(bromomethyl)benzoate Raw materials

ethyl 2-(bromomethyl)benzoate Preparation Products

ethyl 2-(bromomethyl)benzoate 関連文献

-

Sara P. Morcillo,Delia Miguel,Araceli G. Campa?a,Luis álvarez de Cienfuegos,José Justicia,Juan M. Cuerva Org. Chem. Front. 2014 1 15

-

Ajay Verma,Saket Patel,Meenakshi,Amit Kumar,Abhimanyu Yadav,Shailesh Kumar,Sadhan Jana,Shubham Sharma,Ch. Durga Prasad,Sangit Kumar Chem. Commun. 2015 51 1371

-

Catherine Hemmert,Marc Verelst,Jean-Pierre Tuchagues Chem. Commun. 1996 617

-

Amardeep Awasthi,Mandeep Singh,Garima Rathee,Ramesh Chandra RSC Adv. 2020 10 12626

7115-91-5 (ethyl 2-(bromomethyl)benzoate) 関連製品

- 84-66-2(Diethyl phtalate)

- 65-85-0(Benzoic acid)

- 84-74-2(Dibutyl phthalate)

- 81-30-1(1,4,5,8-Naphthalenetetracarboxylic dianhydride)

- 84-61-7(Dicyclohexyl phthalate)

- 84-76-4(Dinonyl phthalate)

- 85-68-7(Benzyl butyl phthalate)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7115-91-5)ethyl 2-(bromomethyl)benzoate

清らかである:99%

はかる:5g

価格 ($):212.0